Cas no 2171233-20-6 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid)

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid
- 1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid
- 2171233-20-6
- EN300-1483733
-
- インチ: 1S/C28H26N2O5/c1-2-24(26(31)30-14-13-17-15-18(27(32)33)11-12-25(17)30)29-28(34)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,15,23-24H,2,13-14,16H2,1H3,(H,29,34)(H,32,33)/t24-/m0/s1
- InChIKey: FPUVXCKVSWLTHM-DEOSSOPVSA-N
- SMILES: O(C(N[C@@H](CC)C(N1C2C=CC(C(=O)O)=CC=2CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 470.18417193g/mol
- 同位素质量: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 7
- 複雑さ: 780
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 4.6
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483733-50mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1483733-1000mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1483733-10.0g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1483733-0.5g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1483733-2.5g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1483733-0.05g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1483733-500mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1483733-0.1g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1483733-2500mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1483733-5000mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2171233-20-6 | 5000mg |
$9769.0 | 2023-09-28 |
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid (CAS No. 2171233-20-6)
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid (CAS No. 2171233-20-6) is a specialized organic compound widely utilized in pharmaceutical research and peptide synthesis. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are essential building blocks in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective moiety for the amine functionality, enabling selective deprotection under mild conditions, a critical feature in modern peptide chemistry.
The molecular structure of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid incorporates a 2,3-dihydro-1H-indole-5-carboxylic acid scaffold, which is a privileged structure in drug discovery due to its diverse pharmacological activities. Researchers frequently employ this compound in the synthesis of bioactive peptides and peptidomimetics, particularly in the development of GPCR-targeted therapeutics and enzyme inhibitors. Its unique structural features make it valuable for creating novel drug candidates with improved metabolic stability and target specificity.
Recent advancements in peptide-based therapeutics have increased the demand for high-quality Fmoc-protected amino acids like 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid. The global market for peptide drugs is projected to grow significantly, driven by their applications in oncology, metabolic disorders, and cardiovascular diseases. This compound's role in facilitating efficient peptide chain elongation makes it indispensable for researchers exploring next-generation peptide drugs and targeted drug delivery systems.
The synthesis and handling of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid require specialized knowledge in organic chemistry techniques. Proper storage conditions, typically at low temperatures and protected from moisture, are crucial to maintain its stability. Analytical methods such as HPLC and mass spectrometry are routinely employed to verify its purity and structural integrity, ensuring reliable performance in sensitive synthetic applications.
From a regulatory perspective, 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid is classified as a research chemical with no known therapeutic applications by itself. However, its importance in medicinal chemistry cannot be overstated, as it contributes to the development of potentially life-saving medications. Researchers should consult relevant chemical safety data sheets and follow appropriate laboratory protocols when working with this compound.
The future outlook for Fmoc-protected amino acid derivatives remains positive, with increasing interest in peptide-based drug discovery and bioconjugation technologies. As pharmaceutical companies invest more in biologics and targeted therapies, compounds like 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid will continue to play a vital role in advancing medical science. Ongoing research may uncover new applications for this versatile building block in areas such as molecular imaging probes and theranostic agents.
For researchers seeking high-quality 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid, it is essential to source the compound from reputable suppliers who provide comprehensive analytical data and proper documentation. The compound's purity, typically specified as ≥95% by HPLC, significantly impacts its performance in synthetic applications. Many researchers also look for suppliers offering custom synthesis services to obtain derivatives or analogs of this important peptide synthesis intermediate.
In conclusion, 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid (CAS No. 2171233-20-6) represents a valuable tool in modern pharmaceutical research. Its unique combination of Fmoc protection and indole carboxylic acid functionality makes it particularly useful for constructing complex peptide architectures. As the field of peptide therapeutics continues to expand, this compound will undoubtedly remain an important asset for chemists and biologists working at the forefront of drug discovery and development.
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